SCIO-469 (SCIO-469) is a small molecule, ATP-competitive inhibitor of the p38α MAPK, exhibiting high selectivity for p38α with an IC50 of 9 nM []. It has been investigated extensively in preclinical and clinical research for its potential anti-inflammatory effects in various diseases, including rheumatoid arthritis, multiple myeloma, myelodysplastic syndromes, and osteoarthritis.
The molecular structure of SCIO-469 has been analyzed through X-ray crystallography in complex with the p38α MAPK []. This analysis provided insights into its binding mode and interactions with the protein, which is crucial for understanding its inhibitory activity. Notably, SCIO-469 forms key hydrogen bonds with residues in the hinge region of the ATP-binding pocket of p38α.
SCIO-469 exerts its biological effects by selectively inhibiting the p38α MAPK isoform [, , , , , , , , ]. This kinase plays a crucial role in inflammatory responses by regulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By inhibiting p38α, SCIO-469 suppresses the synthesis of these cytokines, thereby reducing inflammation.
Multiple Myeloma: Preclinical studies demonstrated the efficacy of SCIO-469 in inhibiting myeloma cell proliferation both directly and by affecting the bone marrow microenvironment [, , , , , , , ]. It was shown to suppress the production of IL-6, VEGF, and other factors that contribute to tumor growth and survival. A Phase II trial evaluated SCIO-469 as a monotherapy or in combination with Bortezomib (Velcade) in patients with relapsed or refractory multiple myeloma []. While SCIO-469 monotherapy did not result in objective responses, it stabilized the disease in 24% of patients. The combination therapy with Bortezomib demonstrated more promising results [].
Myelodysplastic Syndromes (MDS): Research suggests that SCIO-469 could potentially restore hematopoiesis in MDS by inhibiting overactivated p38 MAPK [, , , ]. SCIO-469 was shown to decrease apoptosis and stimulate the formation of erythroid and myeloid colonies in vitro. A phase I/II trial evaluated its safety and tolerability in patients with low and intermediate-1 risk MDS []. Preliminary results indicated that SCIO-469 was well tolerated and demonstrated modest activity [].
Osteoarthritis: Research suggests that SCIO-469 loaded microparticles could be used for osteoarthritis treatment []. The fluorescence properties of SCIO-469 allow for the imaging and localization of the drug, enabling researchers to study its distribution and release kinetics within the joint.
Acute Skin Inflammation: SCIO-469 demonstrated efficacy in reducing acute skin inflammation in a guinea pig model [, ]. Topical application of SCIO-469 significantly reduced myeloperoxidase activity, phosphorylated p38 MAPK, IL-6, and COX-2 levels [, ].
Acute Postsurgical Pain: A clinical trial demonstrated the analgesic efficacy of SCIO-469 in acute postsurgical dental pain [, ]. Preoperative administration of SCIO-469 significantly increased the time to rescue medication compared to placebo [, ].
Diabetes-Induced Impairment of Wound Healing: Research suggests that p38 MAPK inhibition with SCIO-469 could improve wound healing in diabetic mice [, ]. SCIO-469 positively impacted wound contraction, granulation tissue formation, re-epithelialization, and wound maturity [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: